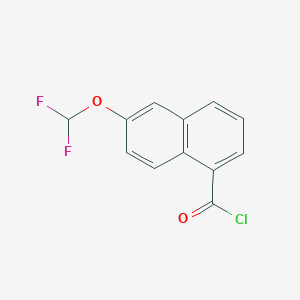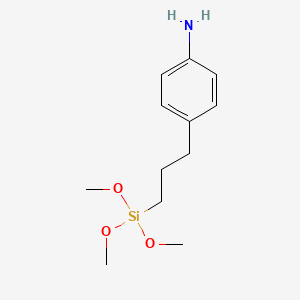
5-Fluoro-2-phenyl-1H-indole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Fluoro-2-phenyl-1H-indole-3-carboxylic acid is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound features a fluorine atom at the 5-position, a phenyl group at the 2-position, and a carboxylic acid group at the 3-position of the indole ring, making it a unique and interesting molecule for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-phenyl-1H-indole-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoroindole and phenylboronic acid.
Suzuki Coupling Reaction: The phenyl group is introduced at the 2-position of the indole ring using a Suzuki coupling reaction. This reaction involves the use of a palladium catalyst and a base, typically potassium carbonate, in an organic solvent like toluene or ethanol.
Carboxylation: The carboxylic acid group is introduced at the 3-position through a carboxylation reaction. This can be achieved by treating the intermediate compound with carbon dioxide under basic conditions, such as using sodium hydroxide or potassium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
5-Fluoro-2-phenyl-1H-indole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, due to the electron-donating nature of the fluorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of alcohols or other reduced forms.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
5-Fluoro-2-phenyl-1H-indole-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives with potential biological activities.
Biology: Studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.
Medicine: Investigated for its potential therapeutic applications, including antiviral, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes, including catalysts and polymers.
作用機序
The mechanism of action of 5-Fluoro-2-phenyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom at the 5-position enhances the compound’s binding affinity to these targets, leading to various biological effects. The compound can modulate signaling pathways and biochemical processes, resulting in its observed biological activities.
類似化合物との比較
Similar Compounds
5-Fluoroindole-2-carboxylic acid: Similar structure but lacks the phenyl group at the 2-position.
2-Phenylindole-3-carboxylic acid: Similar structure but lacks the fluorine atom at the 5-position.
5-Fluoro-3-phenylindole: Similar structure but lacks the carboxylic acid group at the 3-position.
Uniqueness
5-Fluoro-2-phenyl-1H-indole-3-carboxylic acid is unique due to the presence of both the fluorine atom and the phenyl group, which contribute to its distinct chemical and biological properties. The combination of these functional groups enhances its binding affinity to molecular targets and its potential for diverse scientific research applications.
特性
分子式 |
C15H10FNO2 |
|---|---|
分子量 |
255.24 g/mol |
IUPAC名 |
5-fluoro-2-phenyl-1H-indole-3-carboxylic acid |
InChI |
InChI=1S/C15H10FNO2/c16-10-6-7-12-11(8-10)13(15(18)19)14(17-12)9-4-2-1-3-5-9/h1-8,17H,(H,18,19) |
InChIキー |
MGYGTLSXBYXOOP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(C3=C(N2)C=CC(=C3)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-Methyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline](/img/structure/B15066013.png)
![3-Iodo-5-methyl-1H-pyrazolo[4,3-D]pyrimidine](/img/structure/B15066019.png)



![5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 8-(ethylamino)-2-methyl-](/img/structure/B15066040.png)

![3-Phenylfuro[3,4-b]quinoxalin-1(3H)-one](/img/structure/B15066045.png)
![2'-(Ethylthio)-7'H-spiro[cyclobutane-1,6'-thieno[3,2-d]pyrimidin]-4'-ol](/img/structure/B15066062.png)



